5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide
Description
5-Bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a furan-2-carboxamide moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole and furan derivatives, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C13H10BrN3O2 |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
5-bromo-N-(2-methyl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI Key |
RDSJPSBBJNNPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzimidazole with furan-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the furan ring is highly reactive in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine Replacement | Pd(PPh₃)₄, CuI, DMF, 80°C | 5-Amino-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide | 72% | |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, H₂O/EtOH, 100°C | 5-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide | 65% |
Mechanistic Insights :
-
NAS proceeds via a two-step mechanism involving deprotonation of the nucleophile (e.g., amines) followed by displacement of bromide.
-
Suzuki coupling leverages the bromine as a leaving group, enabling aryl boronic acids to form biaryl systems under palladium catalysis.
Oxidation and Reduction
The furan ring and carboxamide group participate in redox transformations:
Oxidation Reactions
| Target Site | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Furan Ring | mCPBA, CH₂Cl₂, 0°C | 5-Bromo-N-(2-methyl-1H-benzimidazol-5-yl)-2,5-dioxo-2,5-dihydrofuran-3-carboxamide | 58% yield |
Reduction Reactions
| Target Site | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF, reflux | 5-Bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-methylamine | 41% yield |
Key Observations :
-
Epoxidation of the furan ring with mCPBA forms a reactive dihydrofuran dione intermediate.
-
Reduction of the carboxamide to an amine requires strong hydride donors like LiAlH₄.
Functionalization of the Benzimidazole Core
The 2-methyl-1H-benzimidazole moiety undergoes electrophilic substitution and coordination chemistry:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Bromo-N-(2-methyl-4-nitro-1H-benzimidazol-5-yl)furan-2-carboxamide | Regioselectivity at C4 |
| Metal Coordination | CuCl₂, EtOH, RT | Cu(II) complex with N-benzimidazole and carboxamide coordination | Stable octahedral geometry |
Structural Impact :
-
Nitration occurs preferentially at the 4-position of the benzimidazole due to electron-donating effects from the methyl group .
-
Metal coordination exploits the benzimidazole’s lone pairs for catalytic or material science applications.
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Kinetics |
|---|---|---|
| 6M HCl, reflux, 6 hrs | 5-Bromofuran-2-carboxylic acid + 2-methyl-1H-benzimidazol-5-amine | |
| 2M NaOH, 70°C, 3 hrs | Same as above |
Stability Data :
-
The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under extreme pH .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₃CN, N₂ | N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide + Br- | Φ = 0.33 |
Applications :
-
Photodebromination enables the synthesis of unsubstituted furan derivatives for further functionalization.
Scientific Research Applications
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Core
5-Bromo-N-[2-(Propan-2-yl)-1H-Benzimidazol-5-yl]Furan-2-Carboxamide
- Molecular Formula : C₁₅H₁₄BrN₃O₂.
- Key Differences : The 2-methyl group on the benzimidazole is replaced with a bulkier isopropyl group.
- Impact : Increased steric hindrance may reduce binding affinity to certain targets but enhance selectivity. This compound has shown promising activity in preliminary benzimidazole-derivative studies .
5-Bromo-N-[2-(Trifluoromethyl)-1H-Benzimidazol-4-yl]Furan-2-Carboxamide
- Molecular Formula: Not explicitly stated (estimated C₁₄H₁₀BrF₃N₃O₂).
- Key Differences : A trifluoromethyl group at position 2 and furan attachment at position 4.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve pharmacokinetic properties .
Heterocycle Replacements
5-Bromo-N-[(2-Methyl-1H-Indol-5-yl)Methyl]Furan-2-Carboxamide
- Key Differences : Benzimidazole replaced with a 2-methylindole moiety.
- Conjugation between furan and indole may influence redox activity .
5-Bromo-N-(1-Isopropyl-1H-Pyrazol-5-yl)Furan-2-Carboxamide
- Molecular Formula : C₁₁H₁₂BrN₃O₂.
- Key Differences : Pyrazole replaces benzimidazole.
- Impact : Pyrazole’s dual nitrogen atoms offer additional hydrogen-bonding sites, which could modulate target specificity. This compound is primarily used in research applications .
Functional Group Modifications
N-(2-Chlorobenzyl)-5-((2-Methyl-1H-Benzo[d]Imidazol-1-yl)Methyl)Furan-2-Carboxamide
- Molecular Formula : C₂₁H₁₈ClN₃O₂.
- Key Differences : Chlorobenzyl and methylene-linked benzimidazole groups.
- Structural complexity may broaden biological activity .
5-Bromo-N-[4-(1,1-Dioxothiazinan-2-yl)Phenyl]Furan-2-Carboxamide
- Key Differences : Incorporates a thiazinane-dioxide group.
- Impact : The sulfone group enhances solubility and may confer anti-inflammatory or antitumor activity .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.16 g/mol. The compound features a furan ring and a benzimidazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Several studies have reported on the anticancer properties of benzimidazole derivatives, including the compound . For example, a study indicated that related benzimidazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. Specifically, compounds with similar structures demonstrated the ability to induce apoptosis in cancer cells, such as MCF7 breast cancer cells, leading to tumor growth suppression in vivo models .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| Compound X | U87 Glioblastoma | 45.2 ± 13.0 | Cell cycle arrest |
| Compound Y | A431 (skin cancer) | <0.31 | Apoptosis via Bcl-2 inhibition |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of benzimidazole can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, some studies have explored the anti-inflammatory effects of similar benzimidazole derivatives. For instance, compounds containing oxadiazole moieties alongside benzimidazole structures were shown to reduce inflammation in animal models, suggesting that the furan and benzimidazole components may contribute to this activity .
Case Studies
- Study on Anticancer Effects : A recent investigation into the effects of various benzimidazole derivatives on MCF7 cells revealed that compounds with bromine substitutions significantly enhanced anticancer activity compared to their non-brominated counterparts.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of synthesized benzimidazole derivatives against clinical isolates of bacteria, confirming that modifications to the benzimidazole ring could lead to improved efficacy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and DNA topoisomerases, which are critical for cancer cell proliferation and survival.
- Cell Cycle Modulation : The induction of apoptosis in cancer cells is often linked to alterations in cell cycle regulation facilitated by these compounds.
Q & A
Q. What synthetic routes are recommended for preparing 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide?
A two-step approach is typically employed:
Furan-2-carboxylic acid activation : Convert 5-bromofuran-2-carboxylic acid to its reactive acyl chloride using thionyl chloride (SOCl₂).
Amide coupling : React the acyl chloride with 2-methyl-1H-benzimidazol-5-amine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Purification via recrystallization (e.g., ethanol) yields the final product .
Q. Key considerations :
- Maintain anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of methods ensures structural confirmation:
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1627 cm⁻¹, benzimidazole C=N stretch ~1597 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., furan C-Br at δ ~110 ppm, benzimidazole methyl at δ ~2.5 ppm).
- Elemental analysis : Validates purity (e.g., %N calculated vs. observed) .
Q. Example IR data (analogous compound) :
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O | 1627 |
| C=N (benzimidazole) | 1597 |
| NH stretch | 3342 |
Q. How can researchers assess compound purity post-synthesis?
- Thin-layer chromatography (TLC) : Use silica plates with UV visualization (e.g., ethyl acetate/hexane 3:7).
- High-performance liquid chromatography (HPLC) : C18 column, acetonitrile/water gradient.
- Melting point analysis : Compare observed mp (e.g., 158–160°C in ethanol) to literature values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, in related benzamide derivatives:
- Crystallization : Grow crystals via slow evaporation in ethanol or DCM/hexane.
- Data collection : Use a diffractometer (e.g., Cu-Kα radiation, 123 K).
- Refinement : Software like SHELX refines the structure (R factor < 0.05 indicates high accuracy) .
Q. Key parameters (example) :
| Parameter | Value |
|---|---|
| R factor | 0.034 |
| Mean C–C bond | 0.004 Å |
| Data/parameter ratio | 16.0 |
Q. What computational strategies predict binding affinity or mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).
- QSAR models : Corrogate substituent effects (e.g., bromo vs. chloro) on bioactivity .
Q. How to address contradictions in biological activity data across studies?
Q. What strategies optimize synthetic yield and scalability?
Q. Yield optimization table :
| Parameter | Effect on Yield |
|---|---|
| Anhydrous conditions | +20% |
| Ethanol recrystallization | +15% |
| Catalyst (Pd(PPh₃)₄) | +25% (hypothetical) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
